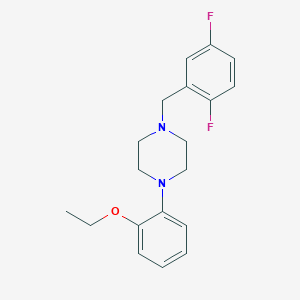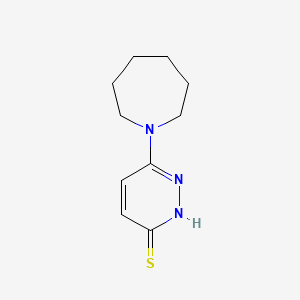![molecular formula C14H11F3N2O2 B5759044 N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea, also known as DFP-10917, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as growth, differentiation, and apoptosis. DFP-10917 has been shown to inhibit the activity of PKCα, PKCβ, and PKCε, which are overexpressed in many cancers.
Wirkmechanismus
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the activity of PKCα, PKCβ, and PKCε by binding to the ATP-binding site of the enzyme. PKCs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of PKCs has been observed in many cancers, and inhibition of PKCs has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits platelet aggregation and reduces thrombus formation. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to inhibit the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well characterized. However, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, its potency and selectivity for PKC isoforms may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on other signaling pathways that are involved in cancer progression. Furthermore, the development of more potent and selective PKC inhibitors could lead to the development of more effective anticancer agents.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea involves a series of chemical reactions, starting from commercially available compounds. The first step is the synthesis of 2,3-difluoroanisole, which is achieved by reacting 2,3-difluorophenol with methanol in the presence of sulfuric acid. The second step involves the reaction of 2,3-difluoroanisole with 4-fluoroaniline in the presence of sodium hydride to yield N-(2,3-difluorophenyl)-4-fluoroaniline. The final step is the reaction of N-(2,3-difluorophenyl)-4-fluoroaniline with isocyanate to yield N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea in mouse models of breast and lung cancer. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-5-7-10(8-6-9)18-14(20)19-11-3-1-2-4-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBWORUVGHTOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)





![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)